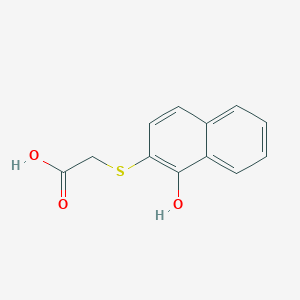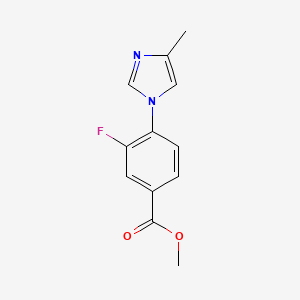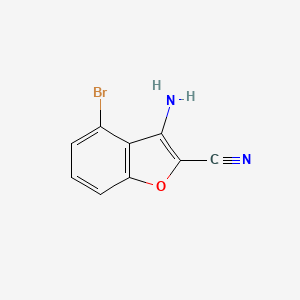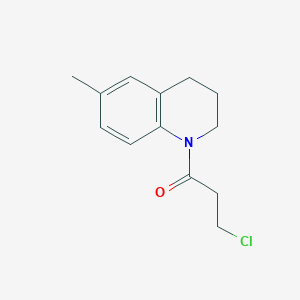
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a thioacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid typically involves the reaction of 1-hydroxynaphthalene with thioacetic acid under specific conditions. One common method is the nucleophilic substitution reaction where 1-hydroxynaphthalene reacts with thioacetic acid in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The thioacetic acid moiety can be reduced to form a thiol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Formation of 2-((1-Ketonaphthalen-2-yl)thio)acetic acid or 2-((1-Carboxynaphthalen-2-yl)thio)acetic acid.
Reduction: Formation of 2-((1-Hydroxynaphthalen-2-yl)thio)ethanol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the thioacetic acid moiety can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-((1-Hydroxynaphthalen-2-yl)thio)acetic acid can be compared with other naphthol derivatives and thioacetic acid compounds:
2-(6-Hydroxynaphthalen-2-yl)acetic acid: Similar structure but lacks the thio group, resulting in different chemical reactivity and biological activity.
2-((4-((4-(tert-Butyl)phenyl)sulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic acid: Contains additional functional groups that can enhance its biological activity and specificity.
2-(2-Hydroxynaphthalen-1-yl)acetic acid: Different position of the hydroxyl group, leading to variations in chemical properties and applications.
Eigenschaften
Molekularformel |
C12H10O3S |
|---|---|
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
2-(1-hydroxynaphthalen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10O3S/c13-11(14)7-16-10-6-5-8-3-1-2-4-9(8)12(10)15/h1-6,15H,7H2,(H,13,14) |
InChI-Schlüssel |
IYZXGRVDWMQEQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)
![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)


![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)


![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)
